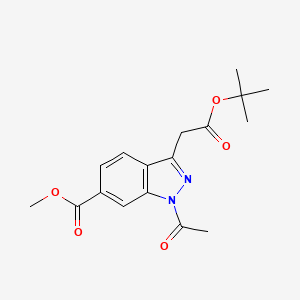

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13759412

Molecular Formula: C17H20N2O5

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O5 |

|---|---|

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | methyl 1-acetyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indazole-6-carboxylate |

| Standard InChI | InChI=1S/C17H20N2O5/c1-10(20)19-14-8-11(16(22)23-5)6-7-12(14)13(18-19)9-15(21)24-17(2,3)4/h6-8H,9H2,1-5H3 |

| Standard InChI Key | HTSKXSMOLJWXJG-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)CC(=O)OC(C)(C)C |

| Canonical SMILES | CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)CC(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester is C17H20N2O5, with a molecular weight of 332.4 g/mol. The indazole core, a bicyclic aromatic system comprising fused benzene and pyrazole rings, is substituted at three positions:

-

N1-acetyl group: Enhances electron-withdrawing properties and influences hydrogen-bonding interactions.

-

C3-tert-butoxycarbonylmethyl group: Introduces steric bulk and protects reactive sites during synthetic modifications.

-

C6-methyl ester: Provides a handle for further hydrolysis to carboxylic acid derivatives.

The IUPAC name, methyl 1-acetyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indazole-6-carboxylate, reflects this substitution pattern. The tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, confers stability against nucleophilic attack under basic conditions, while the acetyl group modulates the electronic environment of the indazole nitrogen .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O5 |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | Methyl 1-acetyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indazole-6-carboxylate |

| Canonical SMILES | CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)CC(=O)OC(C)(C)C |

| CAS Number | Not explicitly reported |

Synthesis and Manufacturing

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Indazole formation | Pd-catalyzed C-H activation | 60–75% |

| N1-Acetylation | Acetic anhydride, Et3N, DCM | 85–90% |

| C3-Alkylation | tert-Butyl bromoacetate, K2CO3 | 70–80% |

| C6-Esterification | Methyl iodide, DMF, 60°C | 95% |

Chemical Reactivity and Stability

Functional Group Interactions

The compound’s reactivity is governed by three key functionalities:

-

Ester Groups: The methyl ester at C6 and the tert-butoxycarbonylmethyl group at C3 are susceptible to hydrolysis under acidic or basic conditions. For example, the Boc group can be cleaved using trifluoroacetic acid (TFA) to expose a primary amine .

-

Acetyl Group: Participates in nucleophilic acyl substitution reactions, enabling further derivatization.

-

Indazole Core: The aromatic system undergoes electrophilic substitution at electron-rich positions, though steric hindrance from the Boc group limits reactivity at C3.

Stability studies indicate that the compound remains intact under ambient storage conditions but degrades upon prolonged exposure to moisture or strong acids.

Analytical Characterization

Spectroscopic and Chromatographic Methods

-

NMR Spectroscopy:

-

¹H NMR: Peaks at δ 1.34 ppm (tert-butyl group), δ 3.90 ppm (methyl ester), and δ 2.60 ppm (acetyl group) confirm substituent placement.

-

¹³C NMR: Signals at δ 170.5 ppm (ester carbonyl) and δ 169.8 ppm (acetyl carbonyl) validate functional groups.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) matches the calculated mass of 332.4 g/mol.

-

HPLC: Purity >98% achieved using reverse-phase C18 columns with acetonitrile/water gradients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume